![molecular formula C12H17BrClNO B1520954 4-[(4-Bromophenoxy)methyl]piperidine hydrochloride CAS No. 1185297-77-1](/img/structure/B1520954.png)
4-[(4-Bromophenoxy)methyl]piperidine hydrochloride
Overview
Description
4-[(4-Bromophenoxy)methyl]piperidine hydrochloride, also known as 4-BMPH, is an organic compound with a molecular formula of C10H15BrClNO. It is a white crystalline powder that is soluble in water and organic solvents. 4-BMPH is used in a variety of scientific research applications, such as organic synthesis, pharmacology, and biochemistry. It has been studied for its potential therapeutic applications, and has been used to study the mechanism of action of various drugs.
Scientific Research Applications
Radiolabeled Probes for σ-1 Receptors
Halogenated 4-(phenoxymethyl)piperidines, including compounds related to "4-[(4-Bromophenoxy)methyl]piperidine hydrochloride", have been synthesized as potential δ receptor ligands. Their affinity and selectivity for σ-1 and σ-2 receptors were evaluated through in vitro binding assays. One such compound, labeled with 123I, demonstrated high uptake and retention in rat brain and organs, suggesting its utility in in vivo tomographic studies of σ receptors (Waterhouse et al., 1997).
Bioactivities of Halogen Bearing Phenolic Chalcones
Research on phenolic bis Mannich bases, which share structural features with "4-[(4-Bromophenoxy)methyl]piperidine hydrochloride", focused on their cytotoxic and carbonic anhydrase enzyme inhibitory effects. These compounds demonstrated potential as lead molecules for anticancer drug development, highlighting the versatility of halogenated phenolic structures in medicinal chemistry (Yamali et al., 2016).
Antiseptics from Inert Surfaces
A novel material incorporating quaternary ammonium compounds, related in function to "4-[(4-Bromophenoxy)methyl]piperidine hydrochloride", was developed to combat bacterial colonization on medical devices. This material demonstrated effective slow release of disinfectants, offering a new approach to developing antimicrobial surfaces (McCubbin et al., 2006).
Opiate Activity Probes
The search for opiate analgesics with improved properties led to the synthesis of novel 1'-methylxanthene-9-spiro-4'-piperidines. Introduction of hydroxyl groups into the piperidine nucleus, resembling "4-[(4-Bromophenoxy)methyl]piperidine hydrochloride", produced potent mu-opiate agonists, showing the importance of structural modifications in enhancing biological activity (Galt et al., 1989).
Neuroprotective Agents
Compounds structurally related to "4-[(4-Bromophenoxy)methyl]piperidine hydrochloride" were identified as potent and selective N-methyl-D-aspartate (NMDA) antagonists, offering promising leads for neuroprotective agents. Such compounds protected neurons from glutamate toxicity, emphasizing the therapeutic potential of piperidine derivatives in neurodegenerative diseases (Chenard et al., 1995).
properties
IUPAC Name |
4-[(4-bromophenoxy)methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO.ClH/c13-11-1-3-12(4-2-11)15-9-10-5-7-14-8-6-10;/h1-4,10,14H,5-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGNYILKFGLORQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=CC=C(C=C2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Bromophenoxy)methyl]piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[(2-Methyl-1,3-thiazol-4-yl)methyl]amino}propanoic acid hydrochloride](/img/structure/B1520871.png)
![1-methyl-5-[(methylamino)carbonyl]-1H-pyrrole-3-sulfonyl chloride](/img/structure/B1520872.png)
![N-{[4-(pyridin-4-ylmethoxy)phenyl]methylidene}hydroxylamine](/img/structure/B1520873.png)
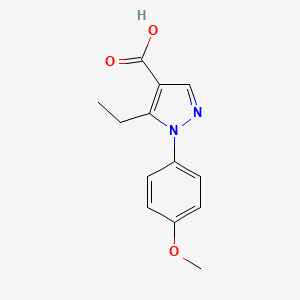
![2-[(3-Chlorophenyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1520879.png)
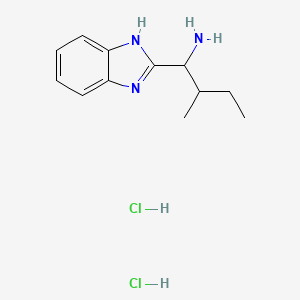
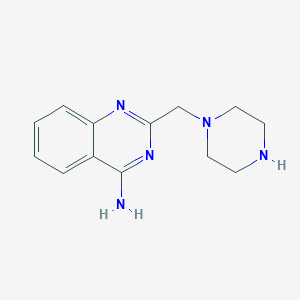
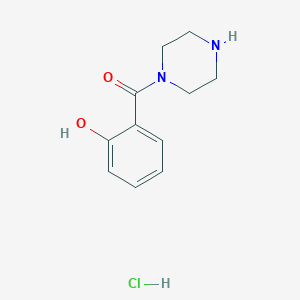
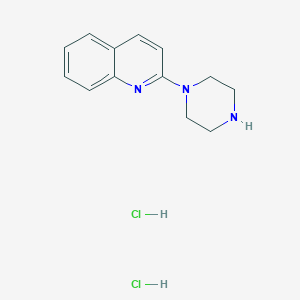
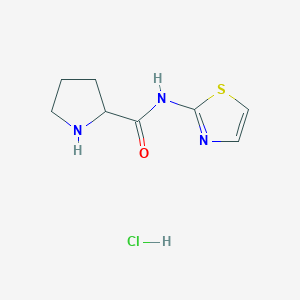
![2-[(5-amino-1H-1,2,4-triazol-1-yl)methyl]succinic acid](/img/structure/B1520888.png)
![N-[4-(aminomethyl)phenyl]-2-methylpropanamide hydrochloride](/img/structure/B1520890.png)
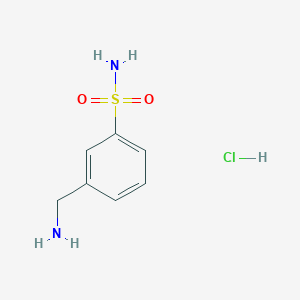
![1-[3-(Piperidin-1-ylcarbonyl)phenyl]methanamine hydrochloride](/img/structure/B1520894.png)